molecular formula C30H33N5 B14635995 N-(2-Ethylhexyl)-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine CAS No. 56358-22-6

N-(2-Ethylhexyl)-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine

Cat. No.: B14635995
CAS No.: 56358-22-6
M. Wt: 463.6 g/mol
InChI Key: ODGIBNBBFYAOOP-UHFFFAOYSA-N
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Description

N-(2-Ethylhexyl)-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene core substituted with diazenyl groups, making it an interesting subject for research in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Ethylhexyl)-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine typically involves multiple steps, including the formation of diazenyl groups and their subsequent attachment to the naphthalene core. Common reagents used in these reactions include anhydrous solvents like tetrahydrofuran (THF), dichloromethane (CH2Cl2), and dimethylformamide (DMF), often under inert atmospheres such as nitrogen or argon .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated systems for solvent purification and reaction monitoring. Techniques such as preparative chromatography and crystallization are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethylhexyl)-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions often involve controlled temperatures and specific solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce amines or alcohols .

Scientific Research Applications

N-(2-Ethylhexyl)-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a model compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of N-(2-Ethylhexyl)-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine involves its interaction with molecular targets and pathways. The diazenyl groups can participate in electron transfer processes, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect various biological and chemical pathways, making the compound a valuable tool for studying molecular mechanisms .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-Ethylhexyl)-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine include other diazenyl-substituted naphthalenes and related azo compounds.

Properties

CAS No.

56358-22-6

Molecular Formula

C30H33N5

Molecular Weight

463.6 g/mol

IUPAC Name

N-(2-ethylhexyl)-1-[(4-phenyldiazenylphenyl)diazenyl]naphthalen-2-amine

InChI

InChI=1S/C30H33N5/c1-3-5-11-23(4-2)22-31-29-21-16-24-12-9-10-15-28(24)30(29)35-34-27-19-17-26(18-20-27)33-32-25-13-7-6-8-14-25/h6-10,12-21,23,31H,3-5,11,22H2,1-2H3

InChI Key

ODGIBNBBFYAOOP-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CNC1=C(C2=CC=CC=C2C=C1)N=NC3=CC=C(C=C3)N=NC4=CC=CC=C4

Origin of Product

United States

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